

troubleshooting poor solubility of 4-amino-N-pyridin-4-ylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-amino-N-pyridin-4-ylbenzenesulfonamide

Cat. No.: B1309513

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Technical Support Center: 4-amino-N-pyridin-4-ylbenzenesulfonamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with **4-amino-N-pyridin-4-ylbenzenesulfonamide**.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of **4-amino-N-pyridin-4-ylbenzenesulfonamide**?

A1: **4-amino-N-pyridin-4-ylbenzenesulfonamide**, a sulfonamide compound, is expected to exhibit poor aqueous solubility. Sulfonamides are generally weak acids and their solubility is highly dependent on pH.^{[1][2]} While specific data for this compound is limited, its isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), demonstrates low water solubility.

Q2: What are the predicted pKa values for this compound and how do they influence solubility?

A2: The **4-amino-N-pyridin-4-ylbenzenesulfonamide** molecule has two ionizable groups: the aniline amino group (basic) and the sulfonamide group (acidic).

- The aniline amino group is predicted to have a pKa around 2-3. At a pH below this pKa, the amino group will be protonated ($-NH_3^+$), increasing the compound's solubility in acidic solutions.
- The sulfonamide group is predicted to have a pKa in the range of 7-9.[3][4] At a pH above this pKa, the sulfonamide nitrogen will be deprotonated ($-SO_2N^-$), significantly increasing the compound's solubility in alkaline solutions.

Therefore, the compound is least soluble at its isoelectric point, which lies between the two pKa values. Adjusting the pH away from this point is a key strategy to enhance solubility.

Q3: In which common laboratory solvents is this compound likely to be soluble?

A3: While specific experimental data for **4-amino-N-pyridin-4-ylbenzenesulfonamide** is not readily available, based on the properties of similar sulfonamides, it is expected to have better solubility in polar organic solvents.[5] Likely solvents for dissolution include:

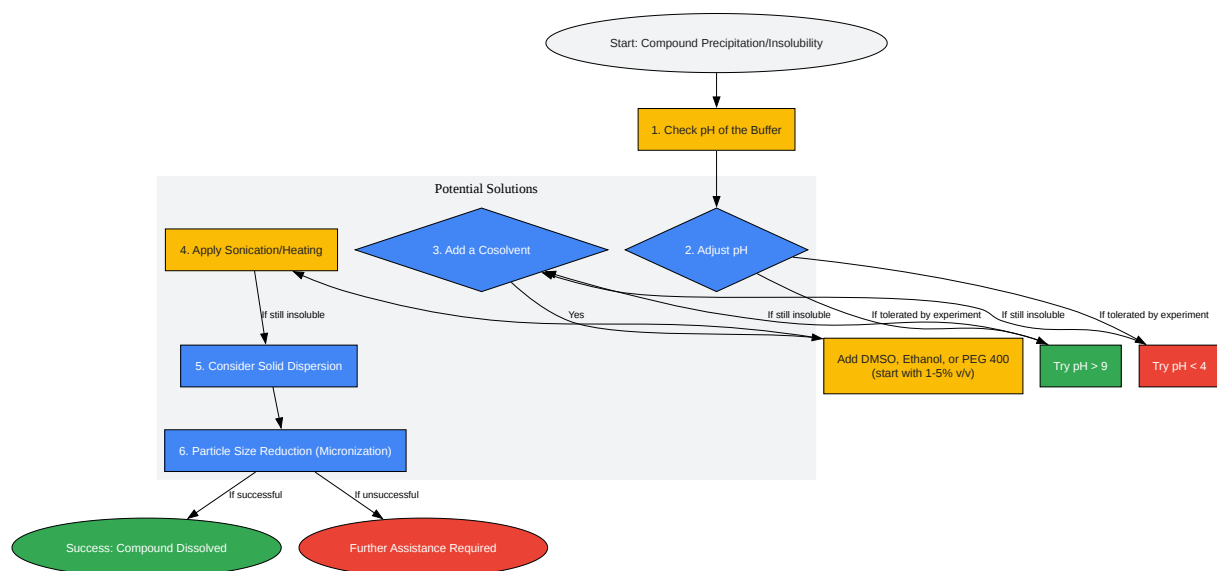
- Dimethyl sulfoxide (DMSO)
- Dimethylformamide (DMF)
- Acetone
- Ethanol
- Methanol
- Acetonitrile

It is important to experimentally determine the solubility in the desired solvent for your specific application.

Troubleshooting Poor Solubility

Problem: My **4-amino-N-pyridin-4-ylbenzenesulfonamide** is not dissolving in my aqueous buffer.

Below is a troubleshooting workflow to address this common issue.



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Caption: Troubleshooting workflow for poor solubility.

Quantitative Data Summary

The following table summarizes the aqueous solubility of the closely related isomer, sulfapyridine. This data can be used as an initial estimate for the solubility behavior of **4-amino-N-pyridin-4-ylbenzenesulfonamide**.

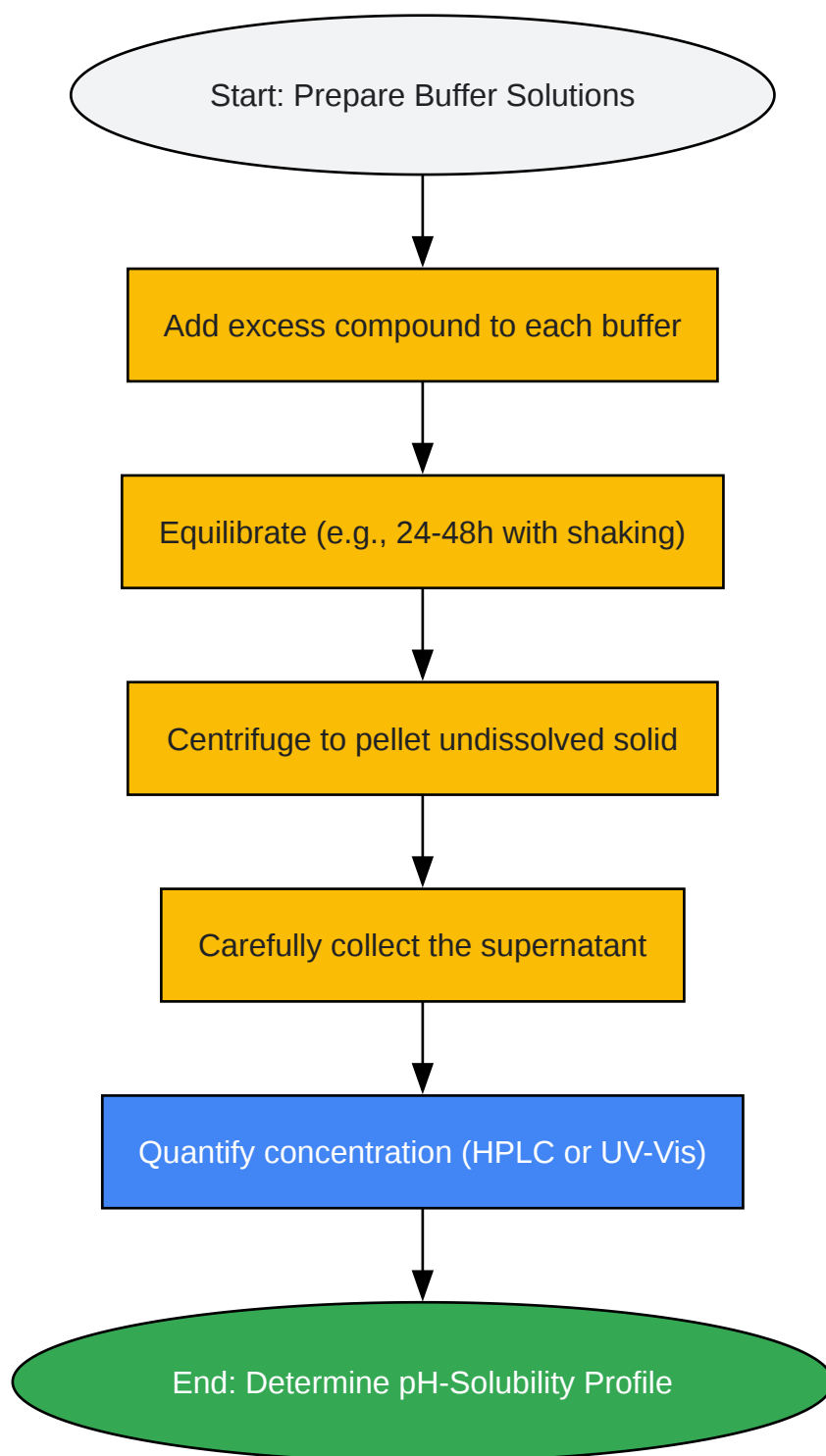
pH	Temperature (°C)	Solubility of Sulfapyridine (mg/L)
5.9	20	700
7.0	20	710
8.0	20	810
5.9	37	1060
7.0	37	1060

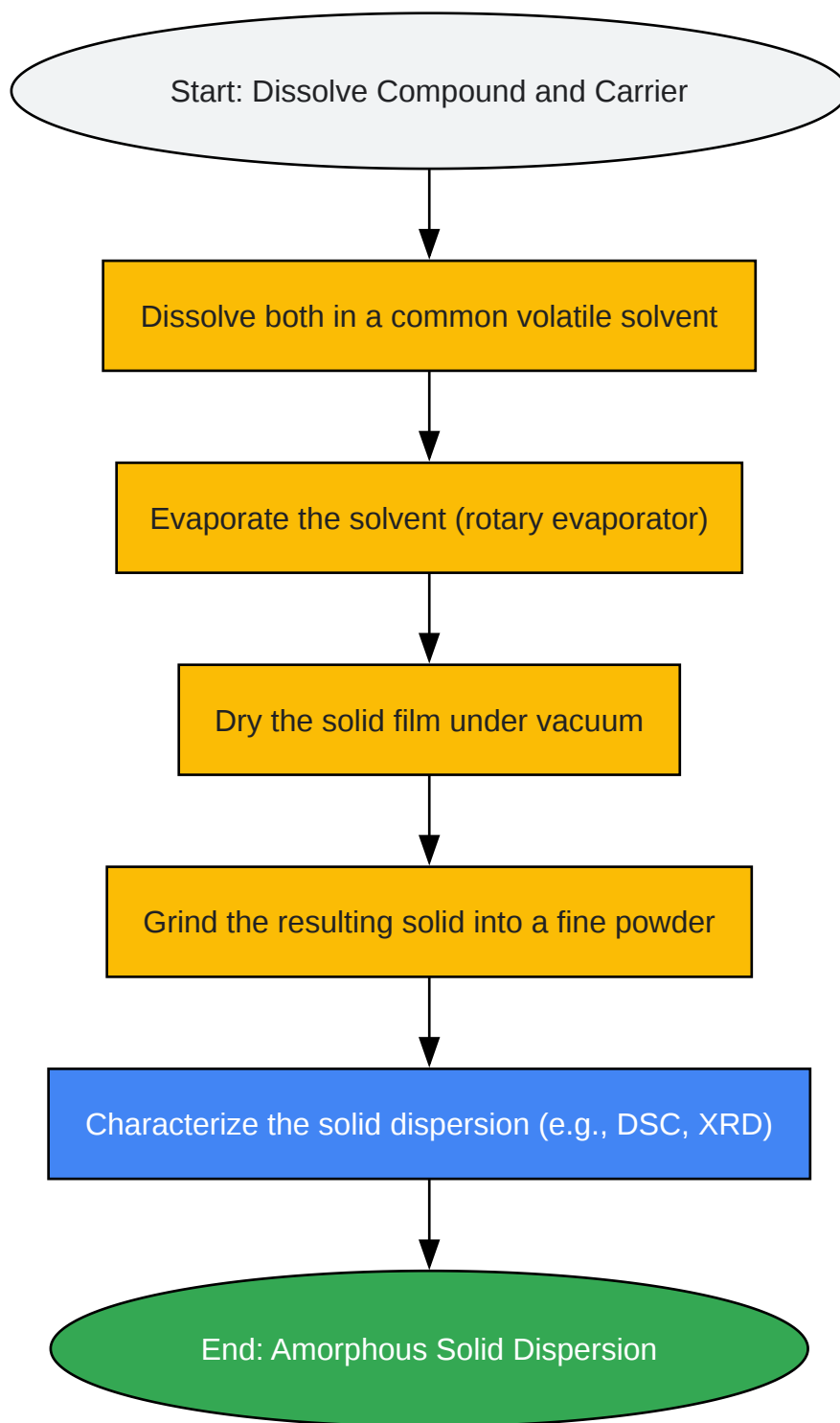
Data extracted from the IUPAC-NIST Solubility Data Series for sulfapyridine.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method to determine the effect of pH on the solubility of **4-amino-N-pyridin-4-ylbenzenesulfonamide**.





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